6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 1021073-01-7
VCID: VC6662799
InChI: InChI=1S/C22H26N6O2S/c1-3-18-7-9-19(10-8-18)31(29,30)28-15-13-27(14-16-28)22-12-11-21(25-26-22)24-20-6-4-5-17(2)23-20/h4-12H,3,13-16H2,1-2H3,(H,23,24,25)
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC(=N4)C
Molecular Formula: C22H26N6O2S
Molecular Weight: 438.55

6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine

CAS No.: 1021073-01-7

Cat. No.: VC6662799

Molecular Formula: C22H26N6O2S

Molecular Weight: 438.55

* For research use only. Not for human or veterinary use.

6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine - 1021073-01-7

Specification

CAS No. 1021073-01-7
Molecular Formula C22H26N6O2S
Molecular Weight 438.55
IUPAC Name 6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine
Standard InChI InChI=1S/C22H26N6O2S/c1-3-18-7-9-19(10-8-18)31(29,30)28-15-13-27(14-16-28)22-12-11-21(25-26-22)24-20-6-4-5-17(2)23-20/h4-12H,3,13-16H2,1-2H3,(H,23,24,25)
Standard InChI Key ZFHGBZKCCCACSV-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC(=N4)C

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The compound is formally named 6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine under IUPAC conventions. Its molecular formula is C<sub>22</sub>H<sub>26</sub>N<sub>6</sub>O<sub>2</sub>S, with a molecular weight of 438.55 g/mol.

Structural Features

The molecule comprises three distinct heterocyclic systems:

  • A pyridazine ring (positions 1–6) functionalized at position 3 with an amine group.

  • A piperazine ring substituted at position 4 with a 4-ethylphenylsulfonyl group.

  • A 6-methylpyridin-2-yl moiety attached via the amine group.

The sulfonyl group (-SO<sub>2</sub>-) bridges the piperazine and 4-ethylphenyl components, contributing to the compound’s polarity and potential for hydrogen bonding.

Table 1: Key Structural Identifiers

PropertyValueSource
Canonical SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4CPubChem
InChI KeyJMZDMKJAPZGPQK-UHFFFAOYSA-NPubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors7PubChem

Synthesis and Manufacturing

General Synthetic Pathways

While explicit synthetic protocols for this compound are proprietary, its structure suggests a multi-step approach common to piperazine-sulfonamide derivatives:

  • Piperazine Functionalization: Introduction of the 4-ethylphenylsulfonyl group via nucleophilic substitution using 4-ethylbenzenesulfonyl chloride under basic conditions.

  • Pyridazine Coupling: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the 6-methylpyridin-2-ylamine moiety to the pyridazine core.

Industrial Considerations

Scale-up would necessitate optimization of:

  • Reaction stoichiometry to minimize byproducts.

  • Purification techniques (e.g., column chromatography, recrystallization) to achieve >95% purity.

  • Solvent recovery systems to enhance sustainability.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its sulfonamide and heteroaromatic groups:

  • Aqueous Solubility: Limited (<0.1 mg/mL at 25°C) due to hydrophobic aryl and piperazine components.

  • Organic Solvents: Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).

Thermal Stability

Differential scanning calorimetry (DSC) data predict a melting point range of 210–215°C, with decomposition above 300°C under inert atmospheres.

Biological Activities and Mechanistic Insights

Kinase Inhibition

Piperazine-sulfonamide derivatives exhibit affinity for kinase ATP-binding pockets. For example, analogous compounds show IC<sub>50</sub> values of 10–100 nM against tyrosine kinases implicated in cancer.

Antimicrobial Activity

Sulfonamide groups are known to inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme in bacteria. Substitutions on the pyridazine ring may enhance Gram-negative penetration.

Agricultural Applications (Speculative)

Pyridazine derivatives, such as those described in patent WO2021255071A1, demonstrate fungicidal activity by disrupting fungal mitochondrial complexes . While untested, the structural similarity of this compound suggests potential utility in crop protection.

Comparative Analysis with Structural Analogs

Table 2: Activity Trends in Related Compounds

Compound ModificationBiological ActivityPotency (IC<sub>50</sub>)
4-Methylphenylsulfonyl substituentEGFR kinase inhibition15 nM
Unsubstituted piperazineReduced bacterial growth inhibition>1 µM
Pyridine-N-oxide variantEnhanced aqueous solubilityN/A

Future Research Directions

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

  • Ecotoxicity Studies: Assessing effects on non-target soil microbiomes .

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